methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate
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Overview
Description
Methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate typically involves the following steps:
Formation of the Thiophene Ring: Thiophenes can be synthesized through various methods, including the Paal-Knorr synthesis, Gewald reaction, and other ring-forming multicomponent reactions.
Amino Acid Derivative Formation: The thiophene ring is then functionalized to introduce the amino group and the ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes mentioned above to achieve high yields and purity. This may include the use of catalytic systems and environmentally friendly reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol, and the amino group can be protected or deprotected as needed.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, organolithium compounds, and Grignard reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol .
Scientific Research Applications
Methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways involving amino acid derivatives.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions and hydrogen bonding, while the amino and ester groups can form covalent bonds with active sites on proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-3-(thiophen-2-yl)propanoate: This compound is structurally similar but lacks the amino group, which can significantly alter its reactivity and applications.
N-methyl-3-oxo-3-(thiophen-2-yl)propanamide: Another related compound used in the synthesis of pharmaceutical intermediates.
Uniqueness
The stereochemistry (3S) also adds to its uniqueness, as it can influence the compound’s biological activity and interactions with chiral environments .
Properties
Molecular Formula |
C8H11NO2S |
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Molecular Weight |
185.25 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C8H11NO2S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3/t6-/m0/s1 |
InChI Key |
AJNFOBUKNGRRKH-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=CS1)N |
Canonical SMILES |
COC(=O)CC(C1=CC=CS1)N |
Origin of Product |
United States |
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